ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Description
Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a benzimidazole derivative characterized by a fused bicyclic core (benzene fused to an imidazolone ring) substituted with a 2,6-dichlorobenzyl group at position 3 and an ethyl carboxylate moiety at position 1. Benzimidazoles are pharmacologically significant due to their versatility in drug design, particularly as antiulcer, antiviral, and anticancer agents .
Properties
IUPAC Name |
ethyl 3-[(2,6-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-9-4-3-8-14(15)20(16(21)22)10-11-12(18)6-5-7-13(11)19/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCAUADNLDSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” is currently unknown
Biological Activity
Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-51-3) is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14Cl2N2O3, with a molecular weight of 365.21 g/mol. The compound features a benzimidazole scaffold, which is known for its diverse pharmacological properties.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the presence of the 2,6-dichlorobenzyl group may influence its reactivity and interaction with biological targets. The compound may undergo various chemical reactions such as nucleophilic substitution and oxidation due to its functional groups.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzimidazoles. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related benzimidazole compound exhibited IC50 values ranging from 45.5 nM to 135.5 nM against colorectal cancer cell lines .
- Mechanistic Insights : Some benzimidazole derivatives have been shown to inhibit tubulin assembly in cancer cells, leading to cell cycle arrest in the G2/M phase . This suggests that this compound may similarly affect microtubule dynamics.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 | 60 |
| Compound B | SW620 | 45.5 |
| Ethyl 3-(2,6-dichlorobenzyl) | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .
Case Studies and Research Findings
A study published in Molecules examined the biological activity of newly synthesized benzimidazole derivatives. The findings suggested that these compounds could be promising candidates for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .
Another investigation focused on the structure–activity relationship (SAR) among benzimidazole derivatives. It was found that modifications at specific positions on the benzimidazole ring could enhance biological activity significantly .
Scientific Research Applications
Unfortunately, the search results provided do not contain specific data tables or case studies focusing on the applications of "ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate." However, based on the provided information, here's what can be gathered about this compound and related benzimidazole derivatives:
General Information
this compound is a benzimidazole derivative. The molecular formula is C17H14Cl2N2O3, and the molecular weight is 365.21 g/mol.
IUPAC Name
The IUPAC name for ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate.
Potential Applications Based on Benzimidazole Derivatives
Benzimidazole derivatives have a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Some specific examples from the search results include:
- Antiviral Activity: Benzimidazole derivatives have shown activity against enteroviruses, cytomegalovirus, herpes simplex virus, bovine viral diarrhea virus, rotavirus, and arenaviruses .
- Anti-inflammatory and Analgesic Effects: Some benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic activities . For example, some compounds have shown remarkable in vitro cyclooxygenase inhibition .
- Other Activities: Benzimidazoles have also been investigated for their potential as tyrosinase inhibitors .
Structural Activity Relationships (SAR)
Comparison with Similar Compounds
Ethyl 2-Oxo-3-(3-Phthalimidopropyl)-2,3-Dihydro-1H-1,3-Benzimidazole-1-Carboxylate
- Core Structure : Shares the benzimidazol-2-one core but replaces the dichlorobenzyl group with a 3-phthalimidopropyl chain .
- Key Differences :
- The phthalimide group introduces strong hydrogen-bond acceptor sites (carbonyl groups), enhancing crystallinity and intermolecular interactions.
- Crystal structure analysis reveals a dihedral angle of 82.37° between the phthalimide and benzimidazole rings, reducing π-π stacking efficiency compared to planar dichlorobenzyl systems .
- Biological Implications : The phthalimide group may improve solubility but could increase metabolic liability compared to the stable dichlorobenzyl substituent.
(S)-2-Amino-2-(2,6-Dichlorobenzyl)Pent-4-Ynoic Acid
- Core Structure: An amino acid derivative with a 2,6-dichlorobenzyl group but lacks the benzimidazole scaffold .
- Key Similarities :
- Key Differences: The amino acid backbone allows for zwitterionic behavior, enhancing solubility in physiological environments. Hydrogen-bond distances with collagenase (1.961 Å for 2,6-dichloro vs. 2.202 Å for 2,4-dichloro isomers) highlight positional sensitivity of chlorine atoms in binding interactions .
Lorazepam Acetate (Benzodiazepine Derivative)
N-Pbf-Protected Benzimidazole Ureido Derivative
- Core Structure : A benzimidazole with a 2,6-dichlorobenzyl group and a ureido-phenylethyl substituent .
- The ethyl carboxylate in the target compound may offer better metabolic stability compared to the labile ureido linkage .
Structural and Functional Data Table
Critical Analysis of Substituent Effects
- 2,6-Dichlorobenzyl vs. Phthalimide : The dichlorobenzyl group offers superior metabolic stability and hydrophobicity, favoring blood-brain barrier penetration, whereas phthalimide enhances crystallinity and H-bonding .
- Ethyl Carboxylate vs. Ureido : The ethyl carboxylate balances lipophilicity and solubility, while ureido groups improve target engagement but may increase synthetic complexity .
- Chlorine Position Sensitivity : The 2,6-dichloro substitution minimizes steric clashes in collagenase binding compared to 2,4-isomers, as evidenced by shorter H-bond distances .
Q & A
What are the standard synthetic routes for ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation and cyclization. For example, substituted anilines and α-keto esters are common precursors. A plausible route involves:
Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions.
Functionalization : Introduction of the 2,6-dichlorobenzyl group via alkylation or nucleophilic substitution.
Esterification : Reaction with ethyl chloroformate to install the carboxylate moiety.
Key parameters include temperature control (80–120°C) and catalysts like p-toluenesulfonic acid for cyclization steps .
How is the compound structurally characterized to confirm its identity and purity?
Answer:
A combination of techniques is employed:
- X-ray crystallography : Resolves the 3D molecular geometry, including dihydro-1H-benzimidazole ring conformation and substituent orientations (e.g., dichlorobenzyl group positioning) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 4.2–4.4 ppm (carboxylate OCH₂), and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Confirms carbonyl (C=O) at ~165–175 ppm and ester carbons.
- IR spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and N-H (~3400 cm⁻¹) .
How can researchers optimize the synthesis yield and selectivity using advanced methodologies?
Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE) : Statistically screen variables (e.g., solvent polarity, catalyst loading) to identify critical factors. For example, a 2³ factorial design can minimize side reactions during cyclization .
- Computational reaction path searches : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental condition selection (e.g., solvent choice, temperature) .
- In situ monitoring : Techniques like HPLC-MS track reaction progress and intermediates .
What methodologies are recommended for evaluating the compound’s biological activity and target interactions?
Answer:
- Molecular docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the dichlorobenzyl group .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in relevant cell lines .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for receptor-ligand interactions .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies may arise from impurities or structural variations. Mitigation strategies include:
- Orthogonal assays : Cross-validate results using unrelated methods (e.g., SPR vs. fluorescence polarization).
- Structural verification : Re-analyze batches via X-ray crystallography or high-resolution MS to confirm integrity .
- Batch comparison : Test multiple synthesis lots to rule out batch-specific artifacts .
How can computational modeling predict the compound’s reactivity and stability under varying conditions?
Answer:
- Reactivity prediction :
- DFT calculations : Simulate hydrolysis pathways (e.g., ester group lability in acidic/basic conditions).
- Solvent effects : COSMO-RS models predict solubility and degradation rates .
- Stability studies :
- Accelerated degradation tests : Expose the compound to heat, light, and humidity, followed by LC-MS analysis .
How do structural modifications (e.g., halogen substitution) influence the compound’s activity?
Answer:
Comparative SAR studies with analogs (e.g., bromo vs. chloro substituents) reveal:
- Electron-withdrawing groups (e.g., Cl) enhance binding to electrophilic enzyme pockets.
- Steric effects : Bulkier substituents (e.g., 2,6-dichlorobenzyl) may reduce off-target interactions.
- Data sources : Reference structurally similar compounds (e.g., ethyl 6-bromo-3-methyl derivatives) to infer trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
